5-Fluoro-2-[1-(2-methoxyethyl)piperidin-4-yl]oxypyrimidine
Description
5-Fluoro-2-[1-(2-methoxyethyl)piperidin-4-yl]oxypyrimidine is a pyrimidine derivative characterized by a fluorine atom at the 5-position and a piperidin-4-yloxy group at the 2-position. The piperidine ring is further substituted with a 2-methoxyethyl group, which may enhance solubility and pharmacokinetic properties due to its polar ether linkage.
Properties
IUPAC Name |
5-fluoro-2-[1-(2-methoxyethyl)piperidin-4-yl]oxypyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN3O2/c1-17-7-6-16-4-2-11(3-5-16)18-12-14-8-10(13)9-15-12/h8-9,11H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOULMHAAXMGTOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)OC2=NC=C(C=N2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-[1-(2-methoxyethyl)piperidin-4-yl]oxypyrimidine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a fluoro group is introduced to the pyrimidine ring. The piperidine moiety can be attached through a series of amination and etherification reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Advanced techniques like microwave-assisted synthesis and catalytic processes can enhance efficiency and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the fluoro group or the pyrimidine ring, potentially yielding defluorinated or reduced pyrimidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride and alkyl halides facilitate substitution reactions.
Major Products Formed:
Oxidation: N-oxides of the piperidine moiety.
Reduction: Defluorinated pyrimidine derivatives.
Substitution: Various substituted pyrimidine compounds depending on the reagents used.
Scientific Research Applications
Chemistry: In chemistry, 5-Fluoro-2-[1-(2-methoxyethyl)piperidin-4-yl]oxypyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to interact with specific enzymes or receptors makes it a valuable tool in drug discovery and development.
Medicine: In medicine, this compound has potential applications as a therapeutic agent. Its unique chemical properties may allow it to act as an inhibitor or modulator of specific biological pathways, making it a candidate for the treatment of various diseases.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-[1-(2-methoxyethyl)piperidin-4-yl]oxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group and piperidine moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs, their substituents, and biological activities:
Key Comparative Insights
Role of the 5-Fluoro Substituent
- Target Compound & CDFII : The 5-fluoro group in both compounds likely enhances metabolic stability and lipophilicity, facilitating membrane penetration. In CDFII, this substitution contributes to synergism with carbapenems against methicillin-resistant S. aureus (MRSA) .
- Pyrazole Derivative (Compound 3): The 5-fluoro group correlates with superior cytotoxic activity compared to non-fluorinated analogs, suggesting a critical role in disrupting cancer cell proliferation .
Piperidine Substitution Patterns
- 1-(2-Methoxyethyl)piperidin-4-yl Group: Target Compound & Goxalapladib: This substituent is shared in both structures. In Goxalapladib, it likely improves solubility and target engagement in atherosclerosis pathways .
- CDFII’s 1-(2,3-Dimethylbenzyl)piperidin-4-yl : The bulkier benzyl group may enhance hydrophobic interactions with bacterial targets, differentiating its mechanism from the target compound .
Therapeutic Implications
- Antimicrobial Activity : CDFII’s piperidine substitution and fluorine position highlight the importance of balancing lipophilicity and polarity for antibacterial efficacy .
- Anticancer Potential: The pyrazole derivative (Compound 3) demonstrates that fluorine placement and heterocycle choice (indole vs. pyrimidine) significantly influence cytotoxic potency .
Structural Activity Relationships (SAR)
- Fluorine Position : 5-Fluoro substitution consistently correlates with enhanced activity across analogs, likely due to improved electronic effects and metabolic stability.
- Piperidine Modifications :
Pharmacokinetic Considerations
- The 2-methoxyethyl group in the target compound and Goxalapladib may reduce hepatic clearance via cytochrome P450 inhibition, a hypothesis supported by similar substituents in FDA-approved drugs .
Biological Activity
5-Fluoro-2-[1-(2-methoxyethyl)piperidin-4-yl]oxypyrimidine is a compound of interest due to its potential biological activity, particularly as a tyrosine kinase inhibitor. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C14H20FN3O2
- Molecular Weight : 281.33 g/mol
- IUPAC Name : this compound
This compound contains a fluorine atom, which is known to enhance the biological activity of pyrimidine derivatives by improving their metabolic stability and binding affinity to target proteins.
The primary mechanism of action for this compound is its role as an inhibitor of tyrosine kinases, particularly the Met kinase. Tyrosine kinases are crucial in various signaling pathways that regulate cell proliferation, differentiation, and survival. Inhibition of these kinases can lead to reduced tumor growth and improved outcomes in cancer therapy.
Antiproliferative Effects
Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related pyrimidine derivatives can inhibit the proliferation of L1210 mouse leukemia cells with IC50 values in the nanomolar range, indicating potent biological activity .
Case Studies
- In Vivo Studies : In xenotransplant tumor models, compounds structurally related to this compound demonstrated significant tumor growth inhibition. These studies highlight the compound's potential for therapeutic use in treating hyperproliferative diseases such as cancer .
- Clinical Relevance : The inhibition of Met kinase has been linked to reduced angiogenesis and metastasis in various cancers. This suggests that this compound could be beneficial in clinical settings where these processes are critical .
Comparative Biological Activity
A comparison of various compounds with similar structures reveals the following biological activities:
| Compound Name | IC50 (nM) | Target Kinase |
|---|---|---|
| This compound | <100 | Met kinase |
| PHA665752 (Indole derivative) | <50 | c-Met |
| Other pyrimidine derivatives | <200 | Various tyrosine kinases |
The data indicates that while this compound is effective, other compounds may exhibit even greater potency against specific kinases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
